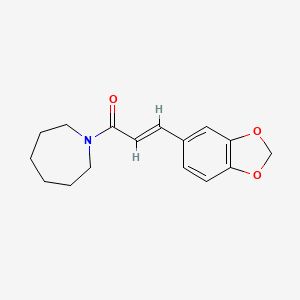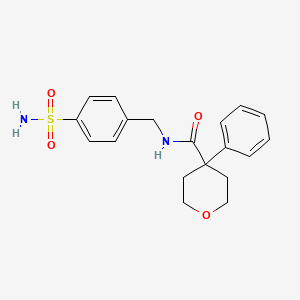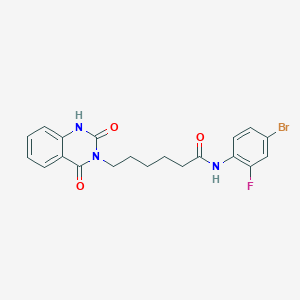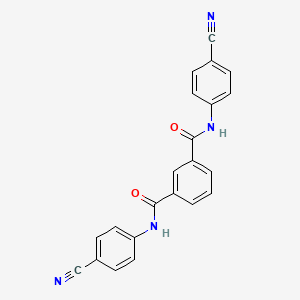![molecular formula C26H18O6 B14937767 Methyl 3-({[3-(1-benzofuran-2-ylcarbonyl)-1-benzofuran-5-yl]oxy}methyl)benzoate](/img/structure/B14937767.png)
Methyl 3-({[3-(1-benzofuran-2-ylcarbonyl)-1-benzofuran-5-yl]oxy}methyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-({[3-(1-benzofuran-2-ylcarbonyl)-1-benzofuran-5-yl]oxy}methyl)benzoate is a complex organic compound that features a benzofuran moiety. Benzofuran derivatives are known for their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This compound, with its unique structure, holds potential for various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-({[3-(1-benzofuran-2-ylcarbonyl)-1-benzofuran-5-yl]oxy}methyl)benzoate typically involves multiple steps, including the formation of benzofuran rings and subsequent functionalization. One common method involves the use of palladium-catalyzed coupling reactions and iodocyclization . The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-({[3-(1-benzofuran-2-ylcarbonyl)-1-benzofuran-5-yl]oxy}methyl)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives .
Aplicaciones Científicas De Investigación
Methyl 3-({[3-(1-benzofuran-2-ylcarbonyl)-1-benzofuran-5-yl]oxy}methyl)benzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of Methyl 3-({[3-(1-benzofuran-2-ylcarbonyl)-1-benzofuran-5-yl]oxy}methyl)benzoate involves its interaction with specific molecular targets and pathways. The benzofuran moiety can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Psoralen: Known for its use in treating skin diseases like psoriasis.
8-Methoxypsoralen: Used in phototherapy for skin conditions.
Angelicin: Exhibits similar biological activities and structural features.
Uniqueness
Methyl 3-({[3-(1-benzofuran-2-ylcarbonyl)-1-benzofuran-5-yl]oxy}methyl)benzoate is unique due to its specific structural arrangement and the presence of multiple benzofuran rings.
Propiedades
Fórmula molecular |
C26H18O6 |
|---|---|
Peso molecular |
426.4 g/mol |
Nombre IUPAC |
methyl 3-[[3-(1-benzofuran-2-carbonyl)-1-benzofuran-5-yl]oxymethyl]benzoate |
InChI |
InChI=1S/C26H18O6/c1-29-26(28)18-7-4-5-16(11-18)14-30-19-9-10-23-20(13-19)21(15-31-23)25(27)24-12-17-6-2-3-8-22(17)32-24/h2-13,15H,14H2,1H3 |
Clave InChI |
FSCWOWGLRAYUQN-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=CC(=C1)COC2=CC3=C(C=C2)OC=C3C(=O)C4=CC5=CC=CC=C5O4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(6-bromo-1H-indol-1-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B14937699.png)
![6-methoxy-N-(4-sulfamoylbenzyl)-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide](/img/structure/B14937707.png)
![N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(2-methylpropyl)amino]-1,3-thiazole-4-carboxamide](/img/structure/B14937716.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-1-(propan-2-yl)-1H-indole-4-carboxamide](/img/structure/B14937722.png)
![1,3-bis[(4-bromobenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B14937733.png)
![(2E)-3-(3,4-dimethoxyphenyl)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide](/img/structure/B14937736.png)
![Methyl 4-({[1-(2-chlorobenzyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate](/img/structure/B14937740.png)

![N-{2-[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-beta-alanine](/img/structure/B14937749.png)


![4-(pentanoylamino)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B14937763.png)
